molecular formula C11H24Cl2N2 B1371732 2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride CAS No. 69484-99-7

2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1371732
CAS No.: 69484-99-7
M. Wt: 255.22 g/mol
InChI Key: HLEDYMSHURQBJU-UHFFFAOYSA-N
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Description

“2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the CAS Number: 69484-99-7 . It has a molecular weight of 255.23 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 255.23 . The storage temperature is room temperature .

Scientific Research Applications

Molecular Structure and Crystallography

  • The compound forms a part of complex molecular structures often used in crystallography studies. It's noted for its absence of strong hydrogen bonds despite containing a good hydrogen-bond donor group (Bhatt & Desiraju, 2006).
  • Additionally, the molecule has been used to study the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, showing that it can form an extended network of these bonds (Kuleshova & Khrustalev, 2000).

Chemical Synthesis and Pharmaceutical Intermediates

  • It serves as an important intermediate in the synthesis of small molecule anticancer drugs, providing a pathway to synthesize key compounds through acylation and nucleophilic substitution (Wang et al., 2017).
  • The compound's derivatives are being explored for their potential as anticancer agents, with certain synthesized derivatives showing promising activity in preliminary studies (Rehman et al., 2018).

Material Science and Photophysical Properties

  • The compound has been utilized in the design of synthetic bacteriochlorins, contributing to the development of new materials with tailored spectral properties for potential applications in fields such as photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).
  • It's also used in the synthesis of new compounds with notable crystal structures and fluorescence properties, indicating its utility in the development of materials with unique optical characteristics (Raghavaiah et al., 2016).

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEDYMSHURQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
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2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 6
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride

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